Ethylidenediphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

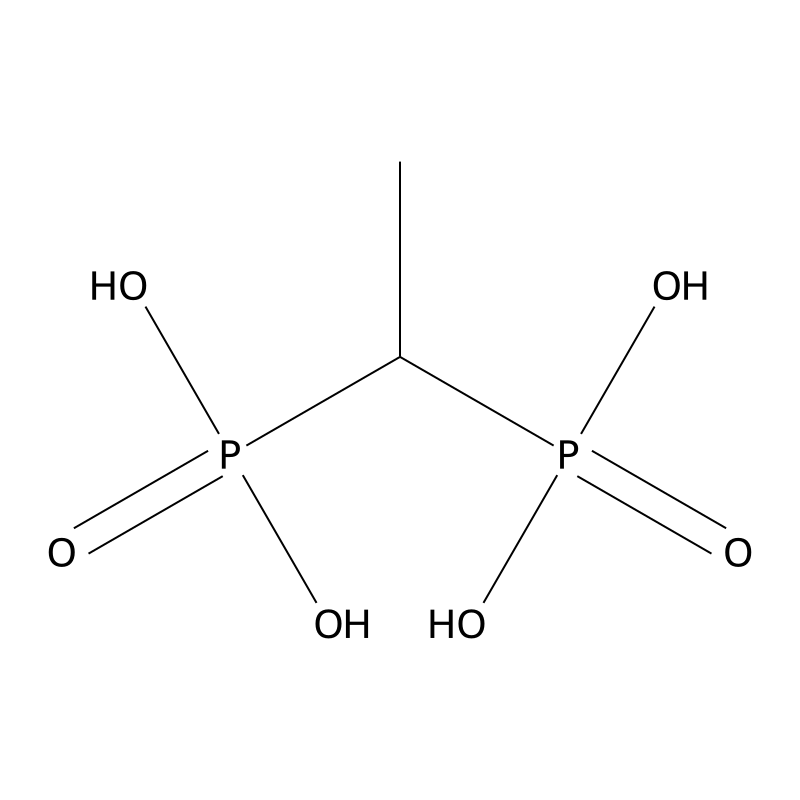

Ethylidenediphosphonic acid, also known as 1-Hydroxyethylidene-1,1-diphosphonic acid, is an organophosphonic acid characterized by its ability to chelate metal ions and inhibit scale and corrosion. Its molecular formula is with a molecular weight of approximately 206. This compound is typically a colorless to pale yellow liquid and is soluble in water, making it suitable for various applications in industrial processes.

- Chelation: It can form stable chelates with metal ions such as calcium, iron, copper, and zinc. This property is particularly valuable in water treatment applications where it prevents scaling and corrosion by binding to these metal ions .

- Hydrolysis: Under certain conditions, ethylidenediphosphonic acid can undergo hydrolysis, although it demonstrates good stability under high pH values and is resistant to hydrolysis at ordinary temperatures .

- Reactivity with Oxidizing Agents: While generally stable, it can be decomposed by strong oxidizing agents, particularly in the presence of chlorine .

Ethylidenediphosphonic acid can be synthesized through various methods:

- One-Step Process: A common synthesis method involves the reaction of phosphorus trichloride with glacial acetic acid and water. This process generates phosphorous acid and acetyl chloride, which subsequently react to form ethylidenediphosphonic acid through hydrolysis .

- Alternative Methods: Other synthetic routes may involve different phosphorous compounds or varying reaction conditions to optimize yield and purity.

The one-step process is favored for its simplicity and efficiency, producing a viscous liquid with a high concentration of the desired compound .

Ethylidenediphosphonic acid has a wide range of applications:

- Water Treatment: It is extensively used as a scale inhibitor and corrosion inhibitor in cooling water systems, oilfield applications, and low-pressure boilers .

- Detergents: The compound acts as a chelating agent in detergents, enhancing their effectiveness by binding metal ions that could interfere with cleaning processes .

- Textile Industry: It is utilized as a dye-fixing agent and in peroxide stabilization during textile processing .

- Pharmaceuticals: Ethylidenediphosphonic acid has potential applications in pharmaceuticals as an entrainer for radioactive elements due to its chelating properties .

Studies on the interactions of ethylidenediphosphonic acid with various metal ions reveal its capacity to form stable complexes. For instance:

- Calcium Ions: It forms hexa-element chelating complexes with calcium ions, which helps prevent scale formation in water systems .

- Heavy Metals: The compound effectively binds heavy metals like iron and copper, facilitating their removal from aqueous solutions and reducing toxicity .

These interactions underscore its utility in environmental management and industrial applications.

Several compounds exhibit similar properties to ethylidenediphosphonic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Amino Trimethylene Phosphonic Acid | Stronger chelation properties; used in water treatment | |

| 2-Phosphonobutane-1,2,4-tricarboxylic Acid | Effective in scale inhibition; used in various industries | |

| Diethylene Triamine Penta (Methylene Phosphonic Acid) | Versatile chelator; used in oilfield applications |

Uniqueness of Ethylidenediphosphonic Acid

Ethylidenediphosphonic acid stands out due to its excellent stability under high pH conditions and its effectiveness at elevated temperatures (up to 250°C), which makes it particularly useful in harsh industrial environments. Its ability to form stable complexes with multiple metal ions simultaneously also enhances its functionality compared to other similar compounds.